molecular formula C17H23FN2O2 B5506292 3-allyl-N-(3-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinecarboxamide

3-allyl-N-(3-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinecarboxamide

Cat. No. B5506292
M. Wt: 306.37 g/mol
InChI Key: BMMKSOFSEOMGOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidinecarboxamide derivatives involves multiple steps, including condensation, reduction, bromination, and N-alkylation processes. For instance, the preparation of N-allyl piperidyl benzamide derivatives from piperidin-4-one showcases the complexity and precision required in synthesizing such compounds. These processes highlight the intricate steps in constructing the piperidine framework and introducing functional groups at specific positions to achieve desired chemical structures (Cheng De-ju, 2014).

Molecular Structure Analysis

Molecular structure analysis of piperidine derivatives is performed using advanced techniques like 1H NMR, 13C NMR, and MS, providing detailed insights into the compound's structure. These techniques confirm the presence of key functional groups and the overall molecular framework, essential for understanding the compound's reactivity and interaction with biological targets (H. Bi, 2014).

Chemical Reactions and Properties

Piperidinecarboxamide derivatives engage in various chemical reactions, reflecting their versatile chemical properties. For example, their synthesis often involves electrophilic fluorination and nucleophilic substitution, demonstrating their reactive nature towards both electrophiles and nucleophiles. Such reactions are pivotal in modifying the compound's structure for specific applications, including the development of pharmaceutical agents (Paul N. Gichuhi et al., 2014).

Physical Properties Analysis

The physical properties of piperidinecarboxamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug formulation and material science. These properties are determined through comprehensive analysis using techniques like X-ray crystallography, which provides detailed information on the compound's crystal structure and intermolecular interactions, influencing its physical state and solubility (C. Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical reagents and stability under different conditions, are essential for understanding the compound's potential applications and safety profile. Studies on related compounds, such as the interaction with monoamine transporters, provide insights into their biochemical reactivity and potential as therapeutic agents (Rohit Kolhatkar et al., 2003).

Scientific Research Applications

Synthesis and Characterization

Research efforts have led to the development of novel synthesis techniques and characterization of related compounds, indicating the versatility of these chemical structures in drug development. Notably, the preparation of N-allyl and N-piperidinyl benzamide derivatives demonstrates the compound's potential as a core structure for CCR5 antagonists, which are crucial in HIV research and therapy (H. Bi, 2014; Cheng De-ju, 2014).

Pharmacological Potential

Investigations into the pharmacological properties of these compounds reveal their potential as antipsychotic agents through the stereoselective blockade of dopamine D-2 receptors, highlighting their significance in the treatment of psychiatric disorders (T. Högberg et al., 1991). Moreover, the exploration of DPI-3290, a compound structurally related to the target molecule, demonstrates its effectiveness as an analgesic with limited effects on respiratory function, pointing towards safer pain management options (P. Gengo et al., 2003).

Antimicrobial and Corrosion Inhibition Applications

The synthesis of derivatives like 1-alkenyl-2-propargyloxy-3-aminomethylbenzenes, and their evaluation as acid corrosion inhibitors and antimicrobial additives, further extend the utility of this chemical framework. Such compounds show promising results in protecting steel against corrosion and enhancing the antimicrobial efficacy of cutting fluids (M. Bayramov et al., 2020).

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-(hydroxymethyl)-3-prop-2-enylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-2-7-17(13-21)8-4-9-20(12-17)16(22)19-11-14-5-3-6-15(18)10-14/h2-3,5-6,10,21H,1,4,7-9,11-13H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMKSOFSEOMGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN(C1)C(=O)NCC2=CC(=CC=C2)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-N-(3-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinecarboxamide

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